molecular formula C11H20ClN5O2 B2403332 tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride CAS No. 2137640-21-0

tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride

Cat. No.: B2403332
CAS No.: 2137640-21-0
M. Wt: 289.76
InChI Key: ZONJKGHYKCGKMV-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride (CAS: 2137640-21-0) is a heterocyclic molecule featuring:

  • A 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position.
  • An azetidine (four-membered saturated ring) linked to the triazole via a nitrogen atom.
  • A tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen.
  • A hydrochloride salt form, enhancing solubility and stability .

Synthesis The synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the triazole core (Figure 1). Evidence from a related compound (tert-butyl 3-{[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]carbamoyl}azetidine-1-carboxylate) suggests that the Boc-protected azetidine carboxylic acid is activated with oxalyl chloride to form an acid chloride, which then reacts with an aminomethyl-substituted alkyne or azide.

Applications
The triazole-azetidine scaffold is prevalent in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The hydrochloride salt form improves bioavailability, making it suitable for drug discovery.

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2.ClH/c1-11(2,3)18-10(17)15-6-9(7-15)16-5-8(4-12)13-14-16;/h5,9H,4,6-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJKGHYKCGKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride is a synthetic compound notable for its unique structural features, including an azetidine ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H20ClN5O2
  • Molecular Weight : 289.76 g/mol

The compound's structure includes:

  • A tert-butyl group , which enhances lipophilicity.
  • An azetidine ring , contributing to its cyclic nature.
  • A triazole moiety with an aminomethyl substituent, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to the triazole group, which is known to interact with various biological targets. Triazoles are recognized for their ability to modulate metabolic pathways and receptor activities. For instance, they have been shown to act as agonists for GPR119, a receptor involved in glucose metabolism and appetite regulation.

Biological Activities

Research indicates that compounds with similar triazole structures exhibit diverse pharmacological properties:

  • Antimicrobial Activity : Triazole derivatives often demonstrate significant antibacterial and antifungal properties. The presence of the azetidine ring may enhance these effects by facilitating interaction with microbial enzymes or receptors.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. The unique combination of the azetidine and triazole moieties in this compound may confer distinct mechanisms of action that warrant further investigation.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure HighlightsBiological Activity
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePiperidine instead of azetidineAnticancer properties
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateLacks triazole moietyAntibacterial activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylateDifferent substituents on azetidinePotentially antiviral

Case Studies

Recent studies have highlighted the pharmacological potential of triazole-containing compounds:

  • Inhibition Studies : Research has demonstrated that triazole derivatives can inhibit key enzymes such as glycogen synthase kinase 3 (GSK3), which is implicated in various metabolic disorders and cancer. The ability of this compound to modulate such pathways suggests its utility in therapeutic applications.
  • Cytotoxicity Assays : In vitro studies on structurally similar compounds have shown promising results against human tumor cell lines, indicating a potential role in cancer treatment . The specific cytotoxic mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The incorporation of the triazole ring in the structure of tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride may enhance its interaction with biological targets involved in cancer cell proliferation. Research indicates that compounds containing triazole moieties can inhibit various kinases associated with tumor growth, making this compound a candidate for further exploration in cancer therapy .

Antimicrobial Properties

The presence of the aminomethyl group in the triazole structure suggests potential antimicrobial activity. Compounds with similar structures have been shown to possess significant antibacterial and antifungal properties. Studies have demonstrated that triazole derivatives can disrupt microbial cell membranes or interfere with essential metabolic pathways, indicating that this compound could be effective against various pathogens .

Click Chemistry

The compound can serve as a versatile building block in click chemistry reactions, particularly in the synthesis of new triazole-containing compounds. The azetidine ring can be functionalized further to create libraries of compounds for high-throughput screening in drug discovery . The triazole moiety is particularly valuable in medicinal chemistry due to its ability to stabilize interactions with biological targets.

Synthesis of Bioactive Molecules

This compound can be utilized as an intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows for modifications that can lead to compounds with enhanced pharmacological properties .

Case Study 1: Anticancer Research

In a study examining the effects of various triazole derivatives on cancer cell lines, this compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways related to cell survival .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds similar to this compound exhibited significant antibacterial activity, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogs

tert-butyl 3-{[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]carbamoyl}azetidine-1-carboxylate (Compound 27)

  • Features a benzyl-substituted triazole and a carbamoyl linker.
  • Higher hydrophobicity due to the benzyl group.

Isorhamnetin-3-O glycoside () A flavonoid with a glycoside moiety; structurally distinct but highlights the versatility of triazoles in bioactive molecules.

Table 1: Structural Comparison

Property Target Compound Compound 27 Isorhamnetin-3-O glycoside
Core Structure Triazole-azetidine Triazole-azetidine-carbamoyl Flavonoid-glycoside
Functional Groups Boc, aminomethyl, HCl salt Boc, benzyl, carbamoyl Hydroxyl, glycoside
Molecular Formula C₁₁H₂₀ClN₅O₂ C₂₂H₂₉N₅O₃ C₂₂H₂₂O₁₂
Molecular Weight 289.76 g/mol 435.51 g/mol 478.41 g/mol
Solubility (Predicted) High (HCl salt) Moderate (hydrophobic benzyl) Low (aglycone form)

Spectral Data and Characterization

  • Target Compound: Expected ¹H-NMR signals include: δ 1.4 ppm (Boc tert-butyl group). δ 3.5–4.5 ppm (azetidine and aminomethyl protons).
  • Compound 27 : Aromatic protons (δ 7.3 ppm) from the benzyl group distinguish it from the target compound.
  • Isorhamnetin-3-O glycoside: Characteristic flavonoid signals (δ 6–8 ppm for aromatic protons).

Physicochemical and Pharmacological Properties

  • Hydrochloride Salt : Enhances aqueous solubility compared to free bases or carbamoyl-linked analogs.
  • Triazole Stability : Superior to ester or amide linkages in acidic/basic conditions, as seen in click chemistry-derived compounds.
  • Azetidine Ring : Smaller ring size increases ring strain but improves binding affinity in drug-receptor interactions compared to pyrrolidine analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride?

  • Methodology : The synthesis typically involves:

  • Step 1 : Formation of the azetidine ring via cyclization of tert-butyl 3-iodoazetidine-1-carboxylate intermediates (similar to tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride in ).
  • Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. This regioselective method ensures 1,4-substitution (critical for structural integrity) .
  • Step 3 : Hydrochloride salt formation via acidolysis of the tert-butyloxycarbonyl (Boc) protecting group .
    • Key Considerations : Monitor reaction pH and temperature during Boc deprotection to avoid decomposition.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles (e.g., tert-butyl 4-formyl-1H-imidazole-1-carboxylate in provides a template for tert-butyl heterocycle analysis) .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with analogous compounds (e.g., tert-butyl 3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazine carboxylate in ).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the CuAAC step to avoid competing side reactions?

  • Methodology :

  • Catalyst tuning : Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-triazole formation over 1,5-isomers.
  • Kinetic analysis : Monitor reaction progress via in situ IR spectroscopy to detect intermediates.
    • Data Contradictions : Some studies report solvent-dependent regioselectivity reversals; reconcile discrepancies by testing solvent polarity gradients .

Q. What analytical strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Multi-technique validation : Cross-reference X-ray data (e.g., SHELX-refined bond angles) with DFT-optimized molecular geometries (software: Gaussian or ORCA) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., azetidine ring puckering) that may explain deviations from solid-state structures.
    • Case Study : For tert-butyl 3-hydroxyazetidine-1-carboxylate ( ), hydrogen bonding in crystals alters bond lengths vs. solution-state NMR data.

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to pH 2–9 buffers at 40°C for 14 days. Monitor degradation via HPLC and LC-MS.
  • Mechanistic insight : Hydrochloride salts of Boc-protected amines (e.g., ) are prone to hydrolysis under alkaline conditions, releasing free amine and CO2_2.

Research Gaps and Future Directions

  • Computational modeling : Predict regioselectivity in CuAAC using molecular docking studies.
  • Biological applications : Explore structure-activity relationships (SAR) by modifying the aminomethyl-triazole moiety for targeted drug delivery.

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